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Compound of Interest

Compound Name:
3-Boc-Amino-3-

(hydroxymethyl)pyrrolidine

Cat. No.: B1310605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the analytical methodologies

required for the complete structure elucidation of 3-Boc-Amino-3-
(hydroxymethyl)pyrrolidine. This molecule, a valuable chiral building block in medicinal

chemistry, features a pyrrolidine core with a sterically hindered quaternary carbon at the 3-

position, substituted with both a Boc-protected amine and a hydroxymethyl group. Due to the

absence of readily available public spectroscopic data for this specific compound, this guide

presents a detailed analysis based on predicted spectroscopic values derived from analogous

structures. It includes predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy, along with standardized experimental protocols for data acquisition.

This document serves as a practical reference for researchers engaged in the synthesis,

purification, and characterization of this and related compounds.

Molecular Structure and Properties
IUPAC Name: tert-butyl 3-(hydroxymethyl)-3-aminopyrrolidine-1-carboxylate

Molecular Formula: C₁₀H₂₀N₂O₃

Molecular Weight: 216.28 g/mol
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CAS Number: 475469-15-9

The structure consists of a five-membered pyrrolidine ring N-protected with a tert-

butoxycarbonyl (Boc) group. The C3 carbon is a quaternary center, bonded to the ring nitrogen,

the C2 and C4 carbons, a primary amine (protected as a carbamate), and a hydroxymethyl

group.

Spectroscopic Data for Structure Confirmation
The following tables summarize the predicted spectroscopic data crucial for the confirmation of

the molecular structure. These predictions are based on established chemical shift ranges and

fragmentation patterns observed in structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Provisional
Assignment

Rationale

~ 4.8 - 5.2 Broad Singlet 1H -NH- (Boc)

Carbamate

protons are often

broad and can

exchange.

~ 3.6 - 3.8 Singlet 2H -CH₂OH

Protons on the

hydroxymethyl

group, adjacent

to a quaternary

carbon. May

appear as two

doublets if

rotation is

hindered.

~ 3.2 - 3.6 Multiplet 4H H-2, H-5 (-NCH₂)

Protons adjacent

to the Boc-

protected

nitrogen atom on

the pyrrolidine

ring.

~ 3.0 - 3.3 Broad Singlet 1H -OH

Hydroxyl proton

signal is typically

broad and its

position is

concentration

and solvent

dependent.

~ 1.8 - 2.2 Multiplet 2H H-4 (-CH₂)

Methylene

protons on the

C4 position of

the pyrrolidine

ring.
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1.45 Singlet 9H -C(CH₃)₃ (Boc)

Characteristic

singlet for the

nine equivalent

protons of the

tert-butyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Carbon Type
(DEPT)

Provisional
Assignment

Rationale

~ 155.5 C C=O (Boc)

Typical chemical shift

for a carbamate

carbonyl carbon.

~ 79.5 C -C(CH₃)₃ (Boc)
Quaternary carbon of

the tert-butyl group.

~ 65.0 CH₂ -CH₂OH

Carbon of the

hydroxymethyl group,

shifted downfield by

the oxygen atom.

~ 58.0 C C-3 (Quaternary)

The quaternary

carbon of the

pyrrolidine ring.

~ 46.0 CH₂ C-2 / C-5 (-NCH₂)

Pyrrolidine carbons

adjacent to the

nitrogen. May be two

distinct signals.

~ 44.0 CH₂ C-2 / C-5 (-NCH₂)

Pyrrolidine carbons

adjacent to the

nitrogen. May be two

distinct signals.

~ 35.0 CH₂ C-4 (-CH₂)

Methylene carbon at

the C4 position of the

pyrrolidine ring.

28.7 CH₃ -C(CH₃)₃ (Boc)

Characteristic signal

for the three

equivalent methyl

carbons of the Boc

group.

Table 3: Predicted Mass Spectrometry (ESI-MS) Data
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m/z Value Ion Species Interpretation

217.15 [M+H]⁺

Protonated molecular ion.

Confirms the molecular weight

of the compound (216.28 Da).

239.13 [M+Na]⁺
Sodium adduct of the

molecular ion.

161.12 [M - C₄H₈ + H]⁺

Loss of isobutylene (56 Da)

from the Boc group via

McLafferty rearrangement, a

characteristic fragmentation.

117.09 [M - Boc + H]⁺
Loss of the entire Boc group

(100 Da).

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~ 3450 - 3300 Broad O-H Stretch Hydroxyl (-OH)

~ 3350 Medium N-H Stretch Carbamate (-NH-Boc)

2975, 2870 Strong C-H Stretch (sp³) Alkyl groups

~ 1690 - 1670 Strong C=O Stretch (Amide I) Carbamate (-COO-)

~ 1520 Medium N-H Bend (Amide II) Carbamate (-NH-Boc)

~ 1165 Strong C-O Stretch Carbamate / Alcohol

Experimental Workflow and Protocols
The following section details the standardized procedures for acquiring the spectroscopic data

necessary for the structure elucidation of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.

Structure Elucidation Workflow
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The logical flow for confirming the structure of a synthesized compound involves a series of

orthogonal analytical techniques. Each method provides unique information that, when

combined, offers unambiguous proof of the chemical structure.

Input

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesized Product
(Presumed Target Structure)

NMR Spectroscopy
(¹H, ¹³C, DEPT)

Mass Spectrometry
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Molecular Weight
Fragmentation Pattern

Functional Groups
(-OH, -NH, C=O)

Structure Elucidated:
3-Boc-Amino-3-

(hydroxymethyl)pyrrolidine

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is often a
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suitable starting point for this type of molecule.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Process the data with an appropriate line broadening (e.g., 0.3 Hz) and reference the

spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

A greater number of scans will be required (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂

(negative signals) carbons. Quaternary carbons will be absent.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Acquisition:
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Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) and sodiated

([M+Na]⁺) adducts.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental

composition by comparing the measured exact mass with the calculated mass.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for oils): Place a small drop of the sample between two KBr or NaCl plates.

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Accumulate a sufficient number of scans (e.g., 16) for a high-quality spectrum.

Identify and label the characteristic peaks corresponding to the functional groups present

in the molecule.

Conclusion
The comprehensive analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR

Spectroscopy provides a complete and unambiguous structural characterization of 3-Boc-
Amino-3-(hydroxymethyl)pyrrolidine. The ¹H and ¹³C NMR spectra establish the carbon-

hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and
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elemental formula, while its fragmentation patterns reveal key structural motifs like the Boc

group. Finally, IR spectroscopy provides definitive evidence for the presence of the key

functional groups. Together, these techniques form a robust analytical package for the

verification of this important synthetic building block.

To cite this document: BenchChem. [Structure Elucidation of 3-Boc-Amino-3-
(hydroxymethyl)pyrrolidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1310605#structure-elucidation-of-3-boc-amino-3-
hydroxymethyl-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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